4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine
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Overview
Description
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C9H13N3S. It features a pyrimidine ring substituted with a methyl group at the 4-position and a pyrrolidin-3-ylsulfanyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a pyrrolidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where a pyrimidine precursor is reacted with a pyrrolidin-3-ylsulfanyl group donor in the presence of a base . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidin-3-ylsulfanyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Pyrimidine derivatives: Compounds such as 2,4,6-trisubstituted pyrimidines and 2-hydroxypyrimidines are structurally related and have similar applications
Uniqueness
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is unique due to the presence of both a pyrimidine ring and a pyrrolidin-3-ylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Biological Activity
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a methyl group and a pyrrolidine moiety linked via a sulfanyl group. The general structure can be represented as follows:
Recent studies have focused on various synthetic routes to obtain this compound, emphasizing the importance of the pyrimidine scaffold in drug design. The introduction of the pyrrolidine ring is particularly noted for enhancing biological activity by modulating pharmacokinetic properties.
Antiinflammatory Properties
Research has indicated that pyrimidine derivatives, including this compound, exhibit notable anti-inflammatory effects. A study demonstrated that similar compounds effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for related derivatives against COX-1 and COX-2 were reported as follows:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These values suggest that modifications to the pyrimidine structure can enhance inhibitory potency against inflammatory pathways .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression, such as Monopolar Spindle 1 (MPS1). For example, the introduction of methyl groups at strategic positions within the pyrimidine ring has been shown to improve metabolic stability and selectivity against cancer targets .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from recent SAR studies include:
- Substituent Effects : The presence of electron-donating groups significantly enhances activity against COX enzymes.
- Ring Modifications : Variations in the pyrrolidine ring structure can lead to substantial changes in potency, emphasizing the need for careful design in drug development .
- Metabolic Stability : Compounds with methyl substitutions at specific positions exhibit improved stability in biological systems, reducing rapid metabolism and enhancing therapeutic efficacy .
In Vivo Efficacy
In vivo studies using carrageenan-induced paw edema models have demonstrated the anti-inflammatory efficacy of related pyrimidine derivatives, which showed comparable effects to established anti-inflammatory drugs like indomethacin . The effective doses (ED50) were calculated, showing promise for clinical applications.
Clinical Implications
The ongoing research into the pharmacological profiles of these compounds indicates potential applications in treating conditions characterized by inflammation and uncontrolled cell proliferation, such as cancer and autoimmune diseases.
Properties
Molecular Formula |
C9H13N3S |
---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-3-ylsulfanylpyrimidine |
InChI |
InChI=1S/C9H13N3S/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8/h2,5,8,10H,3-4,6H2,1H3 |
InChI Key |
GDESTIYDXXULHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CCNC2 |
Origin of Product |
United States |
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